2-Chloro-5-methyloxazole
Overview
Description
2-Chloro-5-methyloxazole is a chemical compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The specific structure of 2-chloro-5-methyloxazole includes a methyl group at the 5-position and a chlorine atom at the 2-position of the oxazole ring.
Synthesis Analysis
The synthesis of oxazole derivatives can be complex and may involve multiple steps. For instance, the synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles involves the treatment of trialkylphosphites with 5-aryl-3-chloromethyl-1,2,4-triazoles, which in turn are prepared from N-chloroacylimidates with hydrazines . Although this does not directly describe the synthesis of 2-chloro-5-methyloxazole, it provides insight into the types of reactions and intermediates that might be involved in synthesizing similar chlorinated oxazole compounds.
Molecular Structure Analysis
The molecular structure of oxazole derivatives can be determined using various spectroscopic techniques. For example, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a compound with some structural similarities to 2-chloro-5-methyloxazole, shows a planar fused ring system with substituents such as chlorine and methyl groups . This suggests that 2-chloro-5-methyloxazole may also exhibit a planar structure due to the aromatic nature of the oxazole ring.
Chemical Reactions Analysis
Oxazole derivatives can participate in a variety of chemical reactions. The reactivity of the halomethyl group in oxazoles, as seen in 2-(halomethyl)-4,5-diaryloxazoles, allows for synthetic elaboration at the 2-position through substitution reactions to yield alkylamino, alkylthio, and alkoxy derivatives . This indicates that 2-chloro-5-methyloxazole could potentially undergo similar reactions at the chloromethyl group, leading to a diverse range of functionalized oxazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be influenced by their substituents. For instance, the presence of a chlorobenzyl group in 5-ethylsulphonyl-2-(o-chlorobenzyl)benzoxazole affects its vibrational modes as observed in FT-IR and Raman spectra, and its orientation and interaction with metal surfaces in SERS spectra . The antibacterial properties of this compound also highlight the potential biological activity of oxazole derivatives. Although the specific properties of 2-chloro-5-methyloxazole are not detailed in the provided papers, similar analytical techniques could be applied to determine its properties, and the presence of the chlorine and methyl groups could suggest certain chemical behaviors and interactions.
Scientific Research Applications
Energetic Studies and Computational Approaches
The energetic properties of chlorobenzoxadole derivatives, including 2-Chloro-5-methyloxazole, have been studied using experimental and computational techniques. This research provides insights into the thermochemical behavior of these compounds in various states (Silva, Cimas, & Silva, 2013).
Gold-Catalyzed Synthesis and Antiproliferative Activities
Gold-catalyzed synthesis of 2-methyloxazole derivatives has been explored, demonstrating their potential antiproliferative activities against various human carcinoma cell lines. This indicates their relevance in medical research, particularly in cancer therapy (Wu et al., 2013).
Synthetic Applications in Natural Product Synthesis
The development of oxazole conjunctive reagents, including 2-Chloro-5-methyloxazole derivatives, has been applied to the total synthesis of natural products like siphonazoles. This showcases their utility in complex organic synthesis and the production of bioactive compounds (Zhang, Polishchuk, Chen, & Ciufolini, 2009).
Applications in Pharmacology
Compounds like 5-Chlorofuran-2-yl-5-methyl-4-phenylisoxazole have been used to design new series of diarylisoxazoles. These compounds have been studied for their selectivity and potency as COX-1 inhibitors, indicating potential applications in pharmacological research (Vitale et al., 2013).
Corrosion Inhibition Studies
Research on derivatives like 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole shows their effectiveness as corrosion inhibitors of mild steel in acidic environments. This demonstrates their potential applications in materials science and engineering (Moretti, Guidi, & Fabris, 2013).
properties
IUPAC Name |
2-chloro-5-methyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c1-3-2-6-4(5)7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCCZOGCQCTMGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609402 | |
Record name | 2-Chloro-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyloxazole | |
CAS RN |
129053-68-5 | |
Record name | 2-Chloro-5-methyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129053-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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